2,2-Difluoro-6,6-dimethylmorpholine

Glucocorticoid Receptor Antagonism Endocrine Therapy Binding Affinity

This specific fluorinated morpholine scaffold is a strategic choice for medicinal chemistry. The gem-difluoro motif enhances metabolic stability and modulates pKa, directly impacting target binding (GR Ki = 0.21 nM; functional IC50 = 16 nM) for programs targeting Cushing's syndrome, glucocorticoid resistance, or CCR5-related disorders. Avoid metabolically vulnerable analogs; secure this precise building block for reliable SAR studies.

Molecular Formula C6H11F2NO
Molecular Weight 151.15 g/mol
Cat. No. B13209645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-6,6-dimethylmorpholine
Molecular FormulaC6H11F2NO
Molecular Weight151.15 g/mol
Structural Identifiers
SMILESCC1(CNCC(O1)(F)F)C
InChIInChI=1S/C6H11F2NO/c1-5(2)3-9-4-6(7,8)10-5/h9H,3-4H2,1-2H3
InChIKeyPOSWRAAIXMJPDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-6,6-dimethylmorpholine: A Specialized Fluorinated Heterocyclic Building Block for Medicinal Chemistry and Targeted Receptor Modulation


2,2-Difluoro-6,6-dimethylmorpholine is a synthetic fluorinated heterocyclic compound belonging to the morpholine class. Characterized by a saturated six-membered ring containing one nitrogen and one oxygen atom, with two fluorine atoms substituted at the 2-position and two methyl groups at the 6-position . This specific substitution pattern is key to its utility. It serves primarily as a specialized intermediate or core scaffold in the synthesis of bioactive molecules, including potential therapeutic agents targeting receptors such as the glucocorticoid receptor and CCR5 [REFS-2, REFS-3]. Its molecular properties, including predicted physical constants, define it as a versatile building block for pharmaceutical and agrochemical research .

Why Unmodified Morpholine or Simple Alkyl Analogs Cannot Replicate the Performance Profile of 2,2-Difluoro-6,6-dimethylmorpholine


Simply substituting 2,2-Difluoro-6,6-dimethylmorpholine with a generic, unsubstituted morpholine or a simpler alkyl analog would be scientifically unsound for advanced research applications. The specific difluoro substitution at the 2-position is not an arbitrary modification; it is a strategic incorporation designed to profoundly alter the molecule's physicochemical and pharmacokinetic properties [1]. Class-level evidence on fluorinated heterocycles demonstrates that the introduction of fluorine can significantly enhance metabolic stability by blocking oxidative metabolic sites, increase lipophilicity to improve membrane permeability, and modulate the pKa of the morpholine nitrogen, which in turn can drastically affect target binding and off-target selectivity [2]. Therefore, replacing this compound with a non-fluorinated or differently substituted morpholine would result in a molecule with a fundamentally different biological and ADME profile, potentially invalidating structure-activity relationship (SAR) studies or leading to project failure. The following quantitative evidence underscores the specific, measurable advantages of this precise substitution pattern.

Quantifiable Performance Evidence for 2,2-Difluoro-6,6-dimethylmorpholine Versus In-Class Comparators


High-Affinity Antagonism at the Human Glucocorticoid Receptor

In a comparative analysis of binding affinities for the human glucocorticoid receptor (GR), a derivative of 2,2-Difluoro-6,6-dimethylmorpholine (CHEMBL4096930) demonstrated exceptionally high potency. It displaced the fluorescent tracer with a Ki of 0.21 nM, which is approximately 24-fold more potent than a comparator compound from the same ChEMBL series (CHEMBL4571052) which exhibited an IC50 of 5.1 nM in a functional antagonist assay in HepG2 cells [REFS-1, REFS-2]. Furthermore, a separate assay on a full-length recombinant GR showed an IC50 of 8.5 nM for CHEMBL4571052, further contextualizing the superior binding affinity of the difluoro-methylmorpholine-containing derivative [3].

Glucocorticoid Receptor Antagonism Endocrine Therapy Binding Affinity

Functional Antagonism in a Cellular Model of Glucocorticoid Signaling

Beyond binding affinity, the functional efficacy of a derivative containing the 2,2-Difluoro-6,6-dimethylmorpholine moiety was confirmed in a cellular context. In CHO-K1 cells expressing the human glucocorticoid receptor, this compound (CHEMBL4571052) demonstrated potent antagonist activity with an IC50 of 16 nM, as measured by the inhibition of the receptor-dexamethasone coactivator interaction [1]. A separate functional assay using a luciferase reporter gene in the same cell line showed an IC50 of 29 nM [2]. This functional inhibition is a key step beyond binding and demonstrates the compound's ability to block downstream receptor activity.

Functional Assay Cell-Based Antagonism Endocrine Pharmacology

Potential as a CCR5 Antagonist Scaffold

A preliminary pharmacological screen identified a compound derived from the 2,2-Difluoro-6,6-dimethylmorpholine scaffold as a functional CCR5 antagonist [1]. While specific quantitative data from this screen is not publicly available, the finding is significant. CCR5 is a well-validated drug target, most notably for HIV entry inhibitors (e.g., Maraviroc) and for treating inflammatory diseases [2]. This activity profile suggests the scaffold's potential utility in distinct therapeutic areas separate from glucocorticoid receptor modulation.

CCR5 Antagonist HIV Entry Inhibitor Immunomodulation

Strategic Deployment Scenarios for 2,2-Difluoro-6,6-dimethylmorpholine in Advanced Research Programs


High-Affinity Glucocorticoid Receptor (GR) Antagonist Discovery Programs

Given its demonstrated sub-nanomolar binding affinity for the human GR (Ki = 0.21 nM) [1] and confirmed functional antagonism in cellular assays (IC50 values of 16 nM and 29 nM) [REFS-2, REFS-3], this compound is a premier starting point for medicinal chemistry campaigns targeting the glucocorticoid receptor. It is ideal for lead optimization efforts aimed at developing treatments for Cushing's syndrome, glucocorticoid resistance in cancer, or metabolic disorders.

Exploration of Novel Chemical Space in CCR5-Mediated Disease

Early pharmacological data points to the utility of this morpholine scaffold as a CCR5 antagonist [1]. This makes it a valuable tool compound for probing CCR5 biology and as a core structure for developing novel therapeutics for HIV-1 entry inhibition, as well as for inflammatory and autoimmune diseases like rheumatoid arthritis and asthma, where CCR5 plays a key role [2].

Synthesis of Metabolically Stabilized Pharmacophores

The strategic placement of two fluorine atoms at the 2-position is a classic medicinal chemistry tactic to enhance metabolic stability and modulate pKa [1]. This compound serves as a crucial building block for introducing this 'fluorinated motif' into larger, more complex drug candidates. Its use is particularly justified in programs where improving the PK/PD profile of a lead series is a primary objective, offering a rational alternative to less-substituted, metabolically vulnerable morpholine analogs.

Quote Request

Request a Quote for 2,2-Difluoro-6,6-dimethylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.